molecular formula C9H14O2 B15278514 3,3-Dimethyl-2-oxocyclohexane-1-carbaldehyde

3,3-Dimethyl-2-oxocyclohexane-1-carbaldehyde

Cat. No.: B15278514
M. Wt: 154.21 g/mol
InChI Key: KRHOHUHKHCZYGS-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H14O2. It features a cyclohexane ring substituted with a dimethyl group at the 3-position, a ketone group at the 2-position, and an aldehyde group at the 1-position. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxocyclohexane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-oxocyclohexanone with formylating agents to introduce the aldehyde group at the 1-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3,3-Dimethyl-2-oxocyclohexane-1-carboxylic acid.

    Reduction: 3,3-Dimethyl-2-hydroxycyclohexane-1-methanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-2-oxocyclohexane-1-carbaldehyde is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxocyclohexane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles due to the presence of both aldehyde and ketone functional groups. These groups can participate in various organic reactions, including nucleophilic addition and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Oxocyclohexane-1-carbaldehyde: Similar structure but lacks the dimethyl substitution at the 3-position.

    3,3-Dimethyl-2-oxocyclohexane-1-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.

Uniqueness

3,3-Dimethyl-2-oxocyclohexane-1-carbaldehyde is unique due to the presence of both a ketone and an aldehyde group on the same cyclohexane ring, along with the dimethyl substitution. This unique combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3,3-dimethyl-2-oxocyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H14O2/c1-9(2)5-3-4-7(6-10)8(9)11/h6-7H,3-5H2,1-2H3

InChI Key

KRHOHUHKHCZYGS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1=O)C=O)C

Origin of Product

United States

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